molecular formula C12H28Au2P2S2 B12801963 2-diethylphosphanylethanethiolate;gold(1+) CAS No. 51365-22-1

2-diethylphosphanylethanethiolate;gold(1+)

Cat. No.: B12801963
CAS No.: 51365-22-1
M. Wt: 692.4 g/mol
InChI Key: VAMZELSBBZYVHX-UHFFFAOYSA-L
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Description

2-diethylphosphanylethanethiolate;gold(1+) is a coordination compound where a gold ion is bonded to a 2-diethylphosphanylethanethiolate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylphosphanylethanethiolate;gold(1+) typically involves the reaction of gold salts with 2-diethylphosphanylethanethiolate ligands under controlled conditions. One common method is to dissolve gold chloride (AuCl) in a suitable solvent, such as dichloromethane, and then add the 2-diethylphosphanylethanethiolate ligand. The reaction mixture is stirred at room temperature until the formation of the desired compound is complete .

Industrial Production Methods

While specific industrial production methods for 2-diethylphosphanylethanethiolate;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-diethylphosphanylethanethiolate;gold(1+) can undergo various chemical reactions, including:

    Oxidation: The gold center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced back to its elemental form or lower oxidation states.

    Substitution: Ligands can be substituted with other phosphine or thiolate ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce elemental gold or gold(I) complexes with different ligands.

Mechanism of Action

The mechanism of action of 2-diethylphosphanylethanethiolate;gold(1+) involves its interaction with biological molecules and catalytic sites. The gold center can coordinate with various functional groups, facilitating catalytic reactions. In biological systems, gold compounds can interact with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-diethylphosphanylethanethiolate;gold(1+) is unique due to its specific ligand structure, which can influence its reactivity and stability. The presence of both phosphine and thiolate groups provides a unique electronic environment around the gold center, potentially enhancing its catalytic activity and selectivity in certain reactions.

Properties

CAS No.

51365-22-1

Molecular Formula

C12H28Au2P2S2

Molecular Weight

692.4 g/mol

IUPAC Name

2-diethylphosphanylethanethiolate;gold(1+)

InChI

InChI=1S/2C6H15PS.2Au/c2*1-3-7(4-2)5-6-8;;/h2*8H,3-6H2,1-2H3;;/q;;2*+1/p-2

InChI Key

VAMZELSBBZYVHX-UHFFFAOYSA-L

Canonical SMILES

CCP(CC)CC[S-].CCP(CC)CC[S-].[Au+].[Au+]

Origin of Product

United States

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